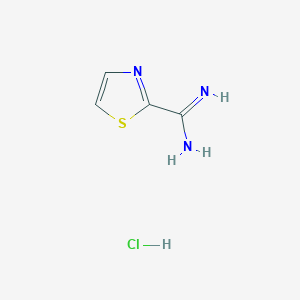

Thiazol-2-carboximidamid-Hydrochlorid

Übersicht

Beschreibung

Thiazole-2-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C4H6ClN3S and its molecular weight is 163.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, einschließlich Thiazol-2-carboximidamid-Hydrochlorid, wurden als Antioxidantien identifiziert . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.

Analgetische Aktivität

Thiazolverbindungen wurden mit analgetischen (schmerzlindernden) Eigenschaften in Verbindung gebracht . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Schmerzmittel eingesetzt werden könnte.

Entzündungshemmende Aktivität

Es wurde gezeigt, dass Thiazolderivate entzündungshemmende Eigenschaften besitzen . Das bedeutet, dass sie möglicherweise bei der Behandlung von Erkrankungen verwendet werden können, die durch Entzündungen gekennzeichnet sind.

Anti-mikrobielle Aktivität

Thiazolverbindungen haben anti-mikrobielle Eigenschaften gezeigt, wodurch sie gegen eine große Bandbreite an Mikroorganismen wirksam sind . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Medikamente hin.

Antimykotische Aktivität

Thiazolderivate wurden als antimykotisch wirksam befunden . Dies weist auf eine mögliche Verwendung bei der Behandlung von Pilzinfektionen hin.

Antivirale Aktivität

Thiazolverbindungen haben antivirale Eigenschaften gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung von antiviralen Medikamenten eingesetzt werden könnte.

Neuroprotektive Aktivität

Thiazolderivate wurden mit neuroprotektiven Wirkungen in Verbindung gebracht . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hin.

Antitumor- oder Zytotoxische Aktivität

Thiazolverbindungen haben Antitumor- oder zytotoxische Eigenschaften gezeigt . Dies weist auf eine mögliche Verwendung bei der Entwicklung von Krebsbehandlungen hin.

Safety and Hazards

Thiazole-2-carboximidamide hydrochloride is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid dust formation and inhalation, and to use personal protective equipment .

Relevant Papers One relevant paper discusses the synthesis, antibacterial, and antioxidant activities of Thiazole-based Schiff base derivatives . The paper reports that these compounds display significant pharmacological potential and can modulate the activity of many enzymes involved in metabolism . Another paper discusses the potential of thiazole derivatives as antimicrobial agents .

Wirkmechanismus

Target of Action

Thiazole-2-carboximidamide hydrochloride is a compound with a diverse range of biological activities It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Mode of Action

It is known that thiazole-containing compounds can interact with their targets in various ways, leading to changes in the physiological system . For instance, they can inhibit crucial pathways, enhancing therapeutic effects, particularly in anticancer treatments .

Biochemical Pathways

Thiazole-2-carboximidamide hydrochloride, like other thiazole-containing compounds, can affect various biochemical pathways. For instance, it has been noted that such compounds can enhance therapeutic anticancer effects through inhibiting crucial pathways . .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

It is known that thiazole-containing compounds can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

Thiazole-2-carboximidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase involved in cell growth, differentiation, and survival Thiazole-2-carboximidamide hydrochloride acts as an inhibitor of c-Met kinase, thereby affecting its activity and downstream signaling pathways

Cellular Effects

Thiazole-2-carboximidamide hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . This compound also affects the phosphorylation status of proteins involved in signaling cascades, thereby altering cellular responses to external stimuli. Furthermore, Thiazole-2-carboximidamide hydrochloride can impact gene expression by regulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of Thiazole-2-carboximidamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that promote cell proliferation and survival. Additionally, Thiazole-2-carboximidamide hydrochloride may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazole-2-carboximidamide hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Thiazole-2-carboximidamide hydrochloride remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of c-Met kinase and other targets, resulting in prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of Thiazole-2-carboximidamide hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting c-Met kinase and suppressing tumor growth . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of c-Met kinase activity. Careful dosage optimization is essential to balance therapeutic efficacy and minimize toxicity.

Metabolic Pathways

Thiazole-2-carboximidamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of Thiazole-2-carboximidamide hydrochloride, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of Thiazole-2-carboximidamide hydrochloride within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Thiazole-2-carboximidamide hydrochloride can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution pattern of this compound can affect its therapeutic potential and toxicity.

Subcellular Localization

Thiazole-2-carboximidamide hydrochloride exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. The subcellular localization of Thiazole-2-carboximidamide hydrochloride can influence its ability to modulate cellular processes and exert its effects.

Eigenschaften

IUPAC Name |

1,3-thiazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIIOZOJYWYXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595549 | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247037-82-7 | |

| Record name | Thiazole-2-carboxamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247037-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

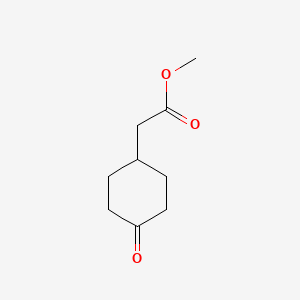

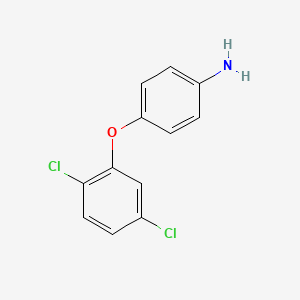

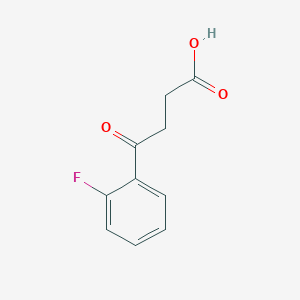

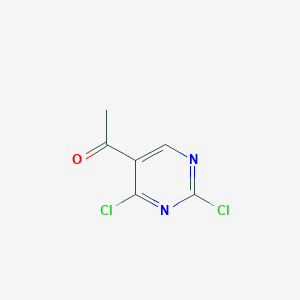

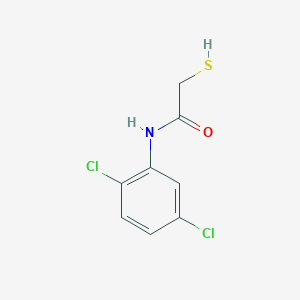

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)